molecular formula C20H27BN2O4 B13674470 tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate

Cat. No.: B13674470
M. Wt: 370.3 g/mol
InChI Key: VNFDEPVVLFURJR-UHFFFAOYSA-N
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Description

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate: is a complex organic compound that features a boronate ester group and an isoquinoline moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate typically involves multiple steps. One common method includes the borylation of isoquinoline derivatives using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate lies in its specific combination of a boronate ester and an isoquinoline moiety. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C20H27BN2O4

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-16-11-13-9-8-10-15(14(13)12-22-16)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3,(H,22,23,24)

InChI Key

VNFDEPVVLFURJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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